molecular formula C13H16F2N2O2 B2594810 N1-(2,4-difluorophenyl)-N2-isopentyloxalamide CAS No. 898356-50-8

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide

Cat. No.: B2594810
CAS No.: 898356-50-8
M. Wt: 270.28
InChI Key: OKTMKSJQTASHCJ-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and an isopentyloxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-isopentyloxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with isopentylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the amide structure.

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another similar compound with a different fluorine substitution pattern.

Uniqueness

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide is unique due to its specific combination of the difluorophenyl group and the isopentyloxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-8(2)5-6-16-12(18)13(19)17-11-4-3-9(14)7-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTMKSJQTASHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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